molecular formula C13H9ClF3NO3S B12086541 3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide

3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B12086541
M. Wt: 351.73 g/mol
InChI Key: OQPRAOKURGMCDS-UHFFFAOYSA-N
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Description

3-Chloro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a sulfonamide group attached to a biphenyl backbone. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with appropriate sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl structures .

Scientific Research Applications

3-Chloro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The chloro and trifluoromethoxy groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(trifluoromethoxy)phenylamine
  • 4-Chloro-3-(trifluoromethoxy)benzonitrile
  • 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

Uniqueness

3-Chloro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide is unique due to the combination of its functional groups and biphenyl backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H9ClF3NO3S

Molecular Weight

351.73 g/mol

IUPAC Name

2-chloro-4-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9ClF3NO3S/c14-11-7-9(3-6-12(11)22(18,19)20)8-1-4-10(5-2-8)21-13(15,16)17/h1-7H,(H2,18,19,20)

InChI Key

OQPRAOKURGMCDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)S(=O)(=O)N)Cl)OC(F)(F)F

Origin of Product

United States

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